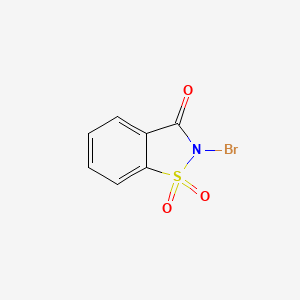
N-Bromosaccharin
Overview
Description
N-Bromosaccharin is a chemical compound derived from saccharin, a well-known artificial sweetener. It is primarily used as an oxidizing agent in organic synthesis. The compound is recognized for its efficiency in oxidative cleavage reactions, particularly for converting oximes to aldehydes and ketones under microwave irradiation .
Mechanism of Action
- N-Bromosaccharin (NBSac) primarily acts as a catalyst in various organic transformations. Its derivatives, including saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, and others, play a crucial role in these reactions .
- NBSac serves as an efficient reagent for the oxidative cleavage of oximes. Under microwave irradiation, it converts oximes into the corresponding aldehydes and ketones .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromosaccharin can be synthesized by brominating saccharin. The process involves the reaction of saccharin with a brominating agent such as bromine or a bromine-containing compound. The reaction is typically carried out in an organic solvent under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The bromination reaction is monitored closely to prevent over-bromination and to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Bromosaccharin undergoes various types of chemical reactions, including:
Substitution: It can participate in halogenation reactions, where it introduces a bromine atom into organic molecules.
Common Reagents and Conditions:
Oxidation Reactions: Typically carried out under microwave irradiation in a domestic microwave oven.
Substitution Reactions: Often conducted in the presence of a Lewis acid such as magnesium perchlorate to enhance regioselectivity.
Major Products:
Aldehydes and Ketones: Formed from the oxidative cleavage of oximes.
Monobrominated Compounds: Resulting from selective bromination of 1,3-dicarbonyl compounds.
Scientific Research Applications
N-Bromosaccharin has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Chlorosaccharin: Another halogenated derivative of saccharin, used as an oxidizing agent.
N-Iodosaccharin: Similar in structure and function, but with iodine instead of bromine.
Uniqueness of N-Bromosaccharin: this compound is unique due to its high chemoselectivity and efficiency in oxidative cleavage reactions. It offers advantages such as short reaction times and easy work-up, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADPXNAURXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189350 | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35812-01-2 | |
| Record name | N-Bromosaccharin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Bromosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Bromosaccharin?
A1: this compound has the molecular formula C7H4BrNO3S and a molecular weight of 274.1 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While specific spectroscopic data is limited in the provided research, this compound and its complexes have been analyzed using X-ray diffraction and NMR. These techniques provide insights into its structure and interactions with other molecules. []
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound is a white powder that is considered stable and easy to handle. []
Q4: How does the stability of this compound compare to other brominating agents?
A4: this compound offers advantages over reagents like molecular bromine, being easier to handle and allowing for better stoichiometric control during reactions. [] Additionally, it surpasses N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA) in terms of atom economy. []
Q5: What are the primary applications of this compound in organic synthesis?
A5: this compound is widely employed as a brominating agent and an oxidant. [, , , ] Its uses include:
- Regeneration of carbonyl compounds from oximes: NBSA efficiently converts oximes to aldehydes and ketones under various conditions, including microwave irradiation. [, , ]
- Bromination of aromatic compounds: It selectively brominates electron-rich aromatic compounds like anisole and acetanilide. []
- Bromination of phenols and anilines: NBSA enables regioselective monobromination of phenols and anilines, often with high yields. [, , ]
- Oxidation of thiols to disulfides: It chemoselectively oxidizes thiols to their corresponding disulfides under microwave irradiation. []
Q6: What is the role of this compound in cohalogenation reactions?
A6: this compound participates in cohalogenation reactions with alkenes, particularly in the presence of dimethylformamide (DMF). This leads to the formation of β-haloformates with high regio- and stereoselectivity. []
Q7: Are there examples of this compound acting as a catalyst?
A7: Yes, this compound can function as a catalyst in certain reactions. For example, it effectively catalyzes the oxathioacetalization of carbonyl compounds. []
Q8: How does the reaction medium affect this compound's reactivity?
A8: The solvent plays a crucial role in this compound mediated reactions. Studies on the bromination of 1-hetera-4-cyclohexanones highlight the impact of solvent polarity on reaction rates. [] Additionally, the use of ionic liquids like [bbim]BF4 can enhance regioselectivity in the nitration of phenols using ferric nitrate. []
Q9: Can this compound facilitate the synthesis of heterocyclic compounds?
A9: Research shows the applicability of this compound in synthesizing heterocyclic compounds. For instance, it enables the preparation of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines. []
Q10: What is the general mechanism of this compound in bromination reactions?
A10: While the exact mechanism depends on the specific reaction, this compound is believed to act as a source of electrophilic bromine ("Br+"). This electrophilic species then reacts with electron-rich sites on the substrate, leading to bromination.
Q11: What factors influence the regioselectivity of bromination using this compound?
A11: Regioselectivity in this compound bromination is influenced by:
- Electronic effects: Electron-donating substituents on aromatic rings direct bromination to ortho and para positions. []
- Steric effects: Bulky substituents can hinder bromination at certain positions. []
- Catalyst presence: Using catalysts like tungstophosphoric acid can significantly enhance regioselectivity. [, ]
Q12: How does this compound achieve chemoselective oxidation of thiols to disulfides?
A12: While the specific mechanism requires further investigation, the reaction likely involves the formation of an intermediate sulfenyl bromide species. This compound, under microwave irradiation, selectively oxidizes thiols without affecting other functional groups. []
Q13: Have computational methods been used to study this compound?
A13: Yes, Density Functional Theory (DFT) calculations have been employed to model this compound and its complexes. These studies provide insights into the structural features and electronic properties of this compound, contributing to a better understanding of its reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


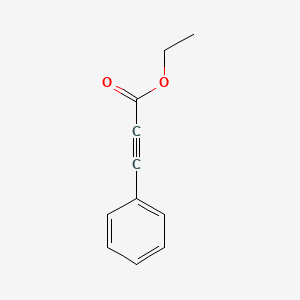

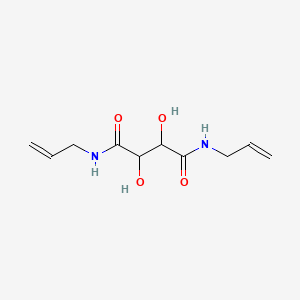

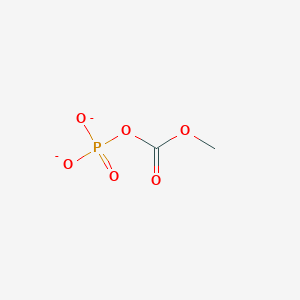
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)
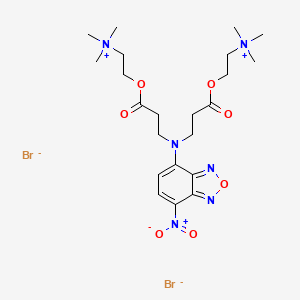
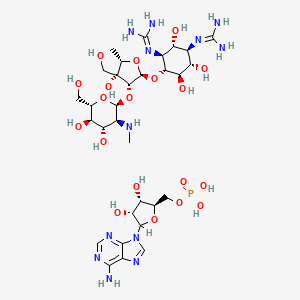
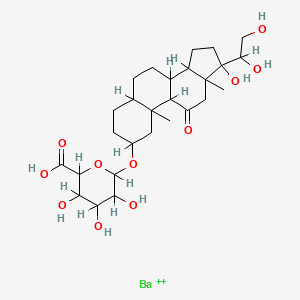

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)


